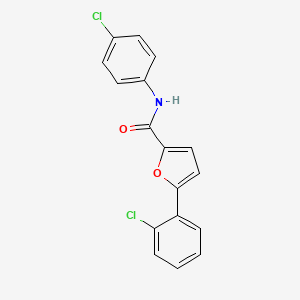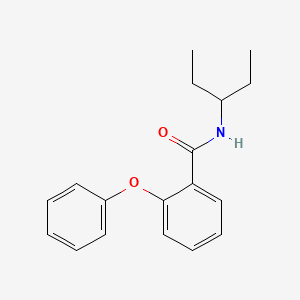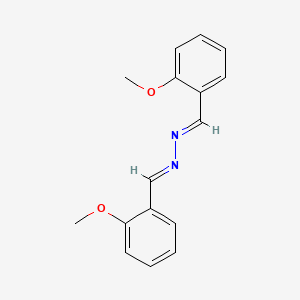
1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone
Vue d'ensemble
Description
1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone, also known as DFE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a chalcone derivative that contains two aromatic rings, one with a hydroxyl group and the other with a fluorine atom.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Utilizing (2,4-dihydroxyphenyl)ethanone and prenyl bromide, researchers developed a method to synthesize (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone, exploring optimized reaction conditions (Zhou Jin-xia, 2010).
- Molecular Structure Analysis : The molecular structure of compounds similar to 1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone, like 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, has been studied, revealing planar arrangements and intermolecular hydrogen bonds (H. Abdel‐Aziz et al., 2012).
Biomedical Applications
- Antimicrobial Activity : Novel compounds synthesized from derivatives of (2,4-dihydroxyphenyl)ethanone demonstrated antimicrobial activity, highlighting their potential in medical applications (M. Nagamani et al., 2018).
- Biotransformation Studies : The compound's derivatives were used in the enantioselective synthesis of molecules like (S)-(-)-1-(4-fluorophenyl)ethanol, which have implications in studying molecular complexes and diseases like Alzheimer's (ChemChemTech, 2022).
Material Science and Chemistry
- Heterocyclization and Derivative Formation : The compound's derivatives were involved in reactions leading to the formation of various heterocyclic compounds, useful in material science and organic synthesis (V. Moskvina et al., 2015).
- Photochemistry and Polymorphism : Studies on derivatives of 1-(2,4-dihydroxyphenyl)ethanone revealed insights into the photochemistry and polymorphism of these compounds, important for understanding their behavior under different conditions (P. Jones & I. Mangalagiu, 2009).
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-4-2-1-3-9(12)7-13(17)11-6-5-10(16)8-14(11)18/h1-6,8,16,18H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSGILKWCKIFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=C(C=C(C=C2)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)

![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)

![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)


